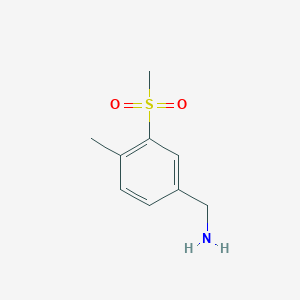

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-3-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIUEVURYGDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amine and Sulfone Chemistry

The chemical identity of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine is defined by two principal functional groups: an aromatic amine and an aryl sulfone. Each of these moieties imparts distinct and valuable properties to the molecule, making their combination a strategic choice in molecular design.

The aromatic amine portion, specifically a benzylamine (B48309), is a foundational structure in medicinal chemistry. Aromatic amines are incorporated into more than one-third of drug candidates. drugdiscoverytrends.com The nitrogen atom in the aminomethyl group provides polarity and can act as a hydrogen bond donor, which is crucial for molecular interactions with biological targets like proteins and enzymes. drugdiscoverytrends.com

The sulfone group (R-S(=O)₂-R') is an organosulfur functional group that has become increasingly prominent in drug discovery. nih.govresearchgate.net It is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfonyl moiety is strongly electron-withdrawing and serves as a potent hydrogen bond acceptor. Its inclusion in a molecule can significantly influence physicochemical properties; being highly polar, it often helps to lower lipophilicity, which can in turn improve a compound's solubility and metabolic stability. researchgate.net Furthermore, the sulfone group can modulate the basicity of nearby amine groups, a feature that is often exploited to fine-tune a drug candidate's toxicity profile and pharmacokinetic properties. researchgate.net

Historical Development of Analogs and Precursors in Organic Synthesis

The synthesis of molecules like (4-Methyl-3-(methylsulfonyl)phenyl)methanamine relies on well-established and historically significant reactions in organic chemistry. The methods for creating its core components—substituted aryl sulfones and benzylamines—have been developed over many decades.

Synthesis of Aryl Sulfones: Historically, aryl sulfones are prepared through several reliable methods. A primary route is the oxidation of thioethers (sulfides), where the sulfide (B99878) is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. wikipedia.org For instance, a 4-(methylsulfinyl)phenyl compound can be converted to its 4-(methylsulfonyl)phenyl analog using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. prepchem.com Another classical approach involves Friedel-Crafts-type reactions, where sulfonyl halides react with aromatic compounds in the presence of a Lewis acid catalyst to form the aryl sulfone. wikipedia.org The use of sulfur dioxide as a source for the sulfonyl group is also a widely used industrial method, particularly in cycloaddition reactions. wikipedia.org

Synthesis of Substituted Benzylamines: The construction of the benzylamine (B48309) moiety is commonly achieved through reductive amination. This versatile and widely used method involves the reaction of a substituted benzaldehyde (B42025) with an amine to form an intermediate imine, which is subsequently reduced to the target amine. mdpi.com Sodium borohydride (B1222165) is a common reducing agent for this transformation due to its selectivity. mdpi.com This synthetic strategy allows for the modular construction of a wide variety of substituted benzylamines by simply changing the starting aldehyde or amine component. mdpi.com

Current Academic Research Trends and Foundational Significance

While (4-Methyl-3-(methylsulfonyl)phenyl)methanamine is not widely cited as a final product with a specific application, its true significance lies in its role as a foundational building block for creating larger, more complex molecules. In modern drug discovery, chemists often synthesize libraries of related compounds to explore structure-activity relationships (SAR). This compound serves as an ideal scaffold for such explorations.

The specific substitution pattern—a methyl group at position 4 and a methylsulfonyl group at position 3—provides a unique electronic and steric profile. Researchers can utilize the primary amine group as a chemical handle for further reactions, attaching a variety of other molecular fragments to build a diverse library of compounds. The fixed positions of the methyl and sulfonyl groups allow for a systematic investigation of how these substituents influence biological activity.

Recent trends in synthetic chemistry have focused on developing modular cross-coupling reactions, and sulfones have been identified as valuable partners in these processes. scripps.edu This highlights the utility of sulfone-containing intermediates in creating novel chemical bonds and accessing complex molecular architectures that are relevant to pharmaceuticals. scripps.edu

Overview of Research Domains and Scholarly Objectives

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the design of its synthesis. The primary disconnections involve the carbon-nitrogen bond of the methanamine moiety and the carbon-sulfur bond of the methylsulfonyl group.

One logical disconnection is at the benzylic carbon-nitrogen bond, suggesting a precursor such as a benzyl (B1604629) halide, which could be converted to the amine via methods like the Gabriel synthesis or direct amination. This leads back to a toluene (B28343) derivative with the methyl and methylsulfonyl groups in the desired positions.

Alternatively, the methanamine group can be retrosynthetically derived from a nitrile functionality. This points to a key intermediate, 4-methyl-3-(methylsulfonyl)benzonitrile (B13128297), which can be synthesized from simpler starting materials. The methylsulfonyl group can be disconnected to a more manageable precursor, such as a methylthio group, which can be introduced onto the aromatic ring and subsequently oxidized. This latter approach, starting from a commercially available or readily synthesized substituted benzonitrile (B105546), often provides a more direct and efficient pathway.

Conventional Synthetic Routes for this compound

Conventional synthetic routes to this compound typically involve a multi-step sequence starting from readily available precursors. These routes focus on the sequential installation and functionalization of the key moieties.

Installation and Functionalization of the Methanamine Moiety

A common and effective method for introducing the methanamine group is through the reduction of a nitrile. The nitrile group serves as a stable and versatile precursor to the benzylamine.

Another well-established method is the Gabriel synthesis , which transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). brainly.compearson.comwikipedia.org This method is particularly useful for preparing primary amines without the formation of secondary or tertiary amine by-products. brainly.com The synthesis of benzylamine, for instance, can be achieved by reacting potassium phthalimide with benzyl bromide, followed by hydrolysis with hydrazine. brainly.compearson.com In the context of the target molecule, this would involve the synthesis of (4-methyl-3-(methylsulfonyl)phenyl)methyl bromide as a key intermediate. This intermediate can be prepared via benzylic bromination of 4-methyl-3-(methylsulfonyl)toluene using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comlibretexts.orgyoutube.comyoutube.com

Table 1: Comparison of Methods for Methanamine Moiety Installation

| Method | Precursor | Reagents | Advantages | Disadvantages |

| Nitrile Reduction | Benzonitrile | Reducing agents (e.g., LiAlH4, H2/catalyst) | High yields, direct conversion | Requires synthesis of the nitrile precursor |

| Gabriel Synthesis | Benzyl Halide | Potassium phthalimide, Hydrazine | Clean reaction, avoids over-alkylation | Requires synthesis of the benzyl halide, harsh hydrolysis conditions may be needed wikipedia.org |

Introduction and Modification of the Methylsulfonyl Group on the Phenyl Ring

The methylsulfonyl group is a key functional group in the target molecule. A prevalent strategy for its introduction involves a two-step process: the formation of a methylthioether followed by its oxidation.

The methylthio group can be introduced onto the aromatic ring through various methods. One approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. For instance, an aminobenzonitrile can be converted to its diazonium salt, which is then reacted with a source of the methylthio group.

Once the methylthioether is in place, it can be readily oxidized to the corresponding methylsulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or other peroxy acids. google.comgoogle.comgoogle.com This oxidation step is generally high-yielding and chemoselective.

An alternative approach for the direct introduction of a sulfonyl group is through the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper catalyst, which can generate a sulfonyl chloride intermediate. cbijournal.com This intermediate can then be further manipulated to install the methylsulfonyl group.

Table 2: Methods for Introduction of the Methylsulfonyl Group

| Method | Precursor | Reagents | Key Features |

| Oxidation of Methylthioether | Aryl methyl sulfide (B99878) | H2O2, Na2WO4 (catalyst) | Mild conditions, high yields |

| From Aryl Diazonium Salt | Arylamine | NaNO2, HCl; SO2, CuCl2 | Direct formation of sulfonyl chloride |

Regioselective Functionalization of the 4-Methylphenyl Core

The synthesis of this compound necessitates precise control over the regiochemistry of substitution on the toluene core. Starting with a precursor where the substitution pattern is already established is often the most straightforward approach. A commercially available and suitable starting material is 4-methyl-3-nitrobenzonitrile. nih.govnih.gov

In this starting material, the methyl and nitro groups are correctly positioned relative to the nitrile. The synthesis can then proceed by transforming the nitro and nitrile groups into the desired methylsulfonyl and methanamine functionalities, respectively.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. Catalytic approaches, in particular, offer significant advantages in terms of atom economy and reaction conditions.

Catalytic Approaches (e.g., Palladium-Catalyzed Amination, C-S Coupling)

Palladium-catalyzed amination , also known as the Buchwald-Hartwig amination, is a powerful tool for the formation of carbon-nitrogen bonds. While typically used for the synthesis of arylamines from aryl halides, its principles can be adapted for the synthesis of benzylamines. For instance, a palladium catalyst could be employed in the coupling of a benzyl halide with an ammonia (B1221849) surrogate. cmu.edu

Palladium-catalyzed C-S coupling reactions have emerged as a valuable method for the synthesis of aryl sulfones. organic-chemistry.orgorganic-chemistry.orgrsc.orgmdpi.com These reactions can involve the coupling of aryl halides or triflates with a source of the sulfonyl group. For example, arylboronic acids can be coupled with sulfinic acid salts in the presence of a copper catalyst to form diaryl and alkylaryl sulfones. organic-chemistry.org Palladium-catalyzed reactions of aryl halides with dimethyl sulfite (B76179) can also yield methyl sulfone derivatives. organic-chemistry.org These methods offer a direct route to the methylsulfonylated aromatic core, potentially reducing the number of synthetic steps compared to traditional methods.

Table 3: Advanced Catalytic Strategies

| Reaction Type | Catalyst System | Substrates | Product | Advantages |

| Palladium-Catalyzed Amination | Pd(OAc)2 / Ligand | Aryl/Benzyl Halide + Amine | Aryl/Benzylamine | Good functional group tolerance, mild conditions |

| Palladium-Catalyzed C-S Coupling | Pd(OAc)2 / Ligand | Aryl Halide + Sulfonyl source | Aryl Sulfone | Direct installation of the sulfonyl group |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound primarily targets the nitrile reduction step. Traditional reduction methods often employ stoichiometric metal hydrides, which generate significant waste. Modern, greener alternatives focus on catalytic processes, benign solvents, and energy-efficient reaction conditions.

One sustainable approach involves the use of catalyst-free reduction systems. For instance, ammonia borane (B79455) has been demonstrated as an effective reagent for the reduction of a wide range of nitriles to primary amines. acs.org This method is environmentally benign, proceeding under thermal conditions without a catalyst and generating only hydrogen and ammonia as byproducts. acs.org Applying this to the synthesis of the target compound would involve heating 4-methyl-3-(methylsulfonyl)benzonitrile with ammonia borane, offering a pathway that avoids transition metal catalysts and hazardous reagents.

Another green strategy is the use of reusable, heterogeneous catalysts in aqueous media. Electrosynthesis on simple nickel catalysts has been reported for converting primary alcohols and ammonia into nitriles in aqueous electrolytes, representing a green route to the nitrile precursor itself. rsc.org For the subsequent reduction, reusable cobalt or nickel-based nanocatalysts can be employed for the selective oxidation of amines to nitriles using molecular oxygen, showcasing a sustainable cycle if the synthesis were reversed or for related process development. rsc.org These approaches align with the principles of atom economy and the use of safer solvents and renewable feedstocks.

| Green Chemistry Approach | Reagents/Catalysts | Solvents | Key Advantages |

| Catalyst-Free Reduction | Ammonia Borane | Dioxane, THF (or potentially greener alternatives) | Avoids metal catalysts; benign byproducts (H₂, NH₃). acs.org |

| Heterogeneous Catalysis | Reusable Ni or Co Nanocatalysts | Water, Alcohols | Catalyst recyclability; use of molecular oxygen as an oxidant for precursor synthesis. rsc.orgrsc.org |

| Electrosynthesis | Nickel Electrode | Aqueous Electrolytes | Avoids chemical oxidants/reductants; mild conditions. rsc.org |

Flow Chemistry and Continuous Processing for Scalable Production

For the scalable production of this compound, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. The catalytic hydrogenation of the nitrile precursor is particularly well-suited for continuous processing.

A notable example is the rapid, ruthenium-catalyzed transfer hydrogenation of aromatic nitriles. nih.govthalesnano.com In this setup, a solution of the nitrile precursor and a commercially available ruthenium catalyst in isopropanol (B130326) (acting as both solvent and hydrogen donor) is pumped through a heated reactor coil. nih.govthalesnano.com This method eliminates the need for high-pressure hydrogen gas, a significant safety benefit for industrial-scale operations. thalesnano.com Systems like this can achieve high throughput with short residence times. nih.gov

Another robust approach utilizes heterogeneous catalysts packed into a continuous flow reactor. Polysilane/SiO₂-supported palladium catalysts have been shown to effectively convert various nitriles into primary amines under mild, continuous-flow conditions. researchgate.net These catalysts demonstrate exceptional stability, with lifetimes exceeding 300 hours without significant loss of activity or selectivity, and no detectable metal leaching. researchgate.net Similarly, a carbon-coated nickel-based catalyst (Ni/NiO@C) has been used for the continuous hydrogenation of benzonitrile with over 99% conversion and selectivity, operating stably for extended periods. rsc.org Such systems provide a clear blueprint for the efficient, scalable, and continuous production of this compound.

| Flow Chemistry System | Catalyst | Reagents/Solvents | Typical Operating Conditions | Throughput/Stability |

| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ | Isopropanol | 200 °C, ~100 bar, ~9 min residence time | ~50 mmol/h nih.gov |

| Heterogeneous Hydrogenation | Pd on Polysilane/SiO₂ | Methanol, HCl | 60-80 °C, H₂ gas | Stable for >300 hours; TON >10,000 researchgate.net |

| Heterogeneous Hydrogenation | Ni/NiO@C | Ethanol | 120 °C, 10 bar H₂ | Stable for >31 hours with >99% conversion rsc.org |

Methodologies for Isolation and Purification

The isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity final product. Given its basic amine functionality, a combination of extraction, crystallization, and chromatography techniques is typically employed.

A common and effective strategy for purifying benzylamines involves acid-base extraction and crystallization . The crude product can be dissolved in an organic solvent and treated with an acid, such as hydrochloric acid, to form the corresponding ammonium (B1175870) salt. google.comresearchgate.net This salt often has lower solubility in organic solvents and can be precipitated or crystallized, effectively separating it from non-basic impurities. google.comgoogle.com The purified salt is then collected by filtration and can be neutralized with a base (e.g., NaOH) to regenerate the pure free amine. reddit.com Recrystallization of the salt is a powerful technique for achieving high purity. google.com

Distillation is a viable method for purifying the free amine, particularly if impurities have significantly different boiling points. Vacuum distillation is often preferred for high-boiling amines to prevent thermal decomposition. reddit.comsigmaaldrich.com

Column chromatography is another essential purification tool. Due to the basic nature of the amine, which can lead to strong interactions and poor separation on standard silica (B1680970) gel, several modifications are used. biotage.com One approach is to add a small amount of a competing amine, like triethylamine, to the eluent to mask the acidic silanol (B1196071) groups on the silica surface. biotage.com Alternatively, specialized stationary phases, such as amine-functionalized silica, can be used to achieve excellent separation with simple solvent systems like hexane/ethyl acetate. biotage.com For highly polar amines, reversed-phase chromatography using a mobile phase with an elevated pH can also be effective. biotage.com

Yield Optimization and Reaction Efficiency Studies

Optimizing the reaction yield and efficiency for the synthesis of this compound involves a systematic study of various reaction parameters for the nitrile reduction step.

Catalyst Screening and Loading: The choice of catalyst is paramount. Studies on analogous nitrile hydrogenations compare various catalysts (e.g., Raney Ni, Ru/C, Pd/C) to identify the one providing the highest conversion and selectivity to the primary amine. researchgate.net The catalyst loading is also optimized to minimize cost while maintaining a high reaction rate.

Solvent and Base Effects: The solvent can significantly influence reaction outcomes. For N-alkylation of benzylamines, a study demonstrated that cesium carbonate in DMF was superior to other bases and solvents in maximizing the yield of the desired secondary amine while minimizing the formation of tertiary amine byproducts. researchgate.net In catalytic hydrogenations, the choice of solvent (e.g., alcohols like methanol or ethanol) can affect catalyst activity and substrate solubility.

Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are critical variables. Optimization involves finding a balance where the reaction proceeds at a reasonable rate without promoting side reactions, such as the formation of secondary amines or hydrodehalogenation if other functional groups are present. researchgate.net Studies often involve running the reaction at various temperatures and pressures to identify the optimal conditions for maximizing the yield of the desired primary amine. acs.org

Work-up and Isolation Procedure: The efficiency of the isolation process directly impacts the final isolated yield. A patent for a related sulfonyl-containing ketone describes a detailed work-up involving quenching the reaction, dilution with water, filtration of the solid product, extensive washing, and controlled drying to achieve a high molar yield of 89%. google.com Similar optimization of the extraction pH, solvent choice, and crystallization conditions would be essential for maximizing the recovery of pure this compound.

| Parameter for Optimization | Variables to Investigate | Goal |

| Catalyst | Type (Ni, Pd, Ru, etc.), Support (C, Al₂O₃, SiO₂), Loading (mol%) | Maximize conversion and selectivity to primary amine. researchgate.net |

| Reaction Conditions | Temperature, H₂ Pressure, Reaction Time, Stoichiometry | Achieve complete reaction in minimum time with minimal byproduct formation. researchgate.netacs.org |

| Solvent System | Solvent Type, Presence/Type of Base or Acid Additives | Improve solubility, enhance catalyst performance, and direct selectivity. researchgate.net |

| Isolation & Purification | Extraction pH, Crystallization Solvent, Chromatography Conditions | Maximize recovery of high-purity product. biotage.comgoogle.com |

Reactions of the Primary Amine Functional Group

The primary amine functionality in this compound is a key center of reactivity, readily participating in a range of chemical transformations.

Nucleophilic Acyl Substitution and Amide Formation

Primary amines are excellent nucleophiles for acylating agents such as acid chlorides, acid anhydrides, and esters, leading to the formation of stable amide derivatives. rsc.orgdocumentsdelivered.com The reaction with an acid chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation of the nitrogen, yields the corresponding N-substituted amide. jocpr.com

The general reaction can be represented as:

R-CO-Cl + 2 R'-NH₂ → R-CO-NH-R' + R'-NH₃⁺Cl⁻

Given the structure of this compound, it is expected to react readily with various acylating agents to produce a range of N-((4-methyl-3-(methylsulfonyl)phenyl)methyl)amides. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct. rsc.org

| Acylating Agent | Primary Amine | Product | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Benzylamine | N-Benzylacetamide | Inert solvent (e.g., CH₂Cl₂), presence of a base (e.g., triethylamine) |

| Benzoyl Chloride | Benzylamine | N-Benzylbenzamide | Schotten-Baumann conditions (e.g., aqueous NaOH) |

| Acetic Anhydride | Benzylamine | N-Benzylacetamide | Neat or in a solvent, often with mild heating |

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile to displace leaving groups on alkyl or aryl halides, resulting in N-alkylation or N-arylation. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. acs.org Over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common side reaction. To achieve mono-alkylation, an excess of the primary amine is often employed. acs.org

More controlled N-alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction. Catalytic N-alkylation of amines with alcohols, often employing transition metal catalysts, has also emerged as a greener and more efficient method. nih.gov For instance, various substituted benzylamines can be successfully alkylated with benzyl alcohols in high yields. nih.gov

| Alkylating Agent | Amine | Product | Catalyst/Conditions | Yield |

|---|---|---|---|---|

| Benzyl alcohol | 4-Methylaniline | N-Benzyl-4-methylaniline | NHC–Ir(III) complex, KOtBu, 120 °C | 72% |

| Benzyl alcohol | 2-Nitroaniline | N-Benzyl-2-nitroaniline | NHC–Ir(III) complex, KOtBu, 120 °C | 64% |

| Various benzyl alcohols | Aniline | N-Benzylanilines | NHC–Ir(III) complex, KOtBu, 120 °C | 60-93% |

Condensation Reactions Leading to Imine and Schiff Base Derivatives

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jetir.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. A variety of Schiff bases have been synthesized from substituted anilines and benzaldehydes. jetir.org

For example, the condensation of p-toluidine (B81030) with salicylaldehyde (B1680747) proceeds to form the corresponding Schiff base. rsc.org Similarly, this compound is expected to react with a range of aldehydes and ketones to yield the corresponding imine derivatives.

Amine Protection and Deprotection Chemistries

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups. jocpr.com Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These groups are typically introduced by reacting the amine with the corresponding acylating agent (e.g., Boc anhydride, Cbz chloride, or Fmoc chloride).

The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. An important concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. bham.ac.uk

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

Oxidative and Reductive Transformations of the Amine

The primary amine group can undergo various oxidative and reductive transformations. Oxidation of benzylic amines can lead to the formation of imines or, upon further oxidation, carbonyl compounds. For instance, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines can be achieved using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. nih.gov This method is notable for its mild conditions and high yields. nih.gov The proposed mechanism involves the formation of a sulfate (B86663) radical anion which facilitates the oxidation at the benzylic position. nih.gov

Reduction of amides, which can be formed from the primary amine as described in section 3.1.1, can be a route back to amines. However, the reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). More recent methods have explored the chemoselective reduction of amides to alcohols using reagents like samarium(II) iodide. nih.gov There are also methods for the controlled reduction of secondary amides to imines, aldehydes, or amines. nih.gov

Reactivity Pertaining to the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This has a significant impact on the reactivity of the aromatic ring and the benzylic position. The sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. researchgate.net

In the context of nucleophilic aromatic substitution (SNA), the sulfonyl group can act as an activating group, making the aromatic ring more susceptible to attack by nucleophiles, particularly when positioned ortho or para to a good leaving group. nih.gov While the methylsulfonyl group itself is generally not a good leaving group in SNA reactions, sulfonyl groups in the form of sulfonyl chlorides or fluorides are more reactive. rsc.org

The strong electron-withdrawing nature of the methylsulfonyl group also increases the acidity of the benzylic protons, making them more susceptible to deprotonation by a strong base. The resulting benzylic carbanion would be stabilized by resonance with both the aromatic ring and the sulfonyl group.

Furthermore, the sulfonyl group can be removed under reductive conditions. Reductive desulfonylation can be achieved using various reagents, including alkali metals in liquid ammonia, samarium(II) iodide, or catalytic hydrogenation under specific conditions. strath.ac.uk This allows the sulfonyl group to be used as a temporary activating or directing group in a synthetic sequence, to be removed at a later stage.

An in-depth analysis of the chemical reactivity and mechanistic transformations of this compound reveals a complex interplay of electronic effects and substituent-directed reactivity. This article explores the stability imparted by the sulfone moiety, the compound's propensity for aromatic substitution reactions, and its potential involvement in transition metal-catalyzed couplings.

Theoretical and Computational Investigations of 4 Methyl 3 Methylsulfonyl Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the properties of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine. These computational methods provide a powerful tool for predicting molecular characteristics that can be difficult to determine experimentally.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state geometries and electronic properties of various organic molecules, including sulfonamide derivatives which share functional similarities with this compound. For related compounds, DFT calculations, often utilizing basis sets such as B3LYP/6-31G(d,p), have been shown to accurately reproduce structural parameters obtained from experimental techniques like X-ray diffraction. thaiscience.infonih.gov These calculations are crucial for determining bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The optimized geometry provides a stable, low-energy conformation that is essential for further computational analysis.

Molecular Orbital Analysis

The study of molecular orbitals provides deep insights into the reactivity and electronic transitions within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. alchempharmtech.com For a range of sulfonamide derivatives, the HOMO-LUMO gap has been calculated to predict their charge transfer characteristics and reactivity. thaiscience.infonih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. researchgate.net In studies of related molecules, MEP analysis has been used to identify the likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net For instance, in similar structures, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There is no published data available from computational predictions of the spectroscopic parameters for this compound.

Such a computational study would typically involve the use of Density Functional Theory (DFT) to calculate the optimized molecular geometry of the compound. Following optimization, further calculations could predict:

NMR Spectra : Isotropic shielding values for ¹H and ¹³C atoms would be calculated and converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

IR Spectra : Vibrational frequencies and their corresponding intensities would be computed to generate a theoretical infrared spectrum. This helps in identifying characteristic functional group vibrations.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) would be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum.

Without dedicated research, no such theoretical spectroscopic data for this specific molecule has been reported.

Reaction Mechanism Studies through Computational Modeling

No computational studies on the reaction mechanisms involving this compound have been found in the scientific literature. Research in this area would provide significant insights into the compound's reactivity and potential synthetic pathways.

Information regarding the transition state characterization and activation energy barriers for reactions involving this compound is not available. Computational methods, such as DFT, are commonly used to locate the transition state structures for a proposed reaction. By calculating the energy of the reactants, transition state, and products, the activation energy barrier can be determined, offering a quantitative measure of the reaction's kinetic feasibility.

There are no published studies that elucidate reaction pathways or assess the kinetic feasibility of reactions for this compound through computational modeling. Such an investigation would involve mapping out the potential energy surface of a reaction to identify the most favorable pathway. Calculations of reaction rate constants, often using Transition State Theory (TST), would further clarify the kinetics, but this data is currently unavailable for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

A search of the available literature yielded no results for molecular dynamics (MD) simulations performed on this compound. MD simulations could provide valuable information on the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or other reactants, over time. This type of simulation is crucial for understanding how the molecule behaves in a realistic chemical environment, but it has not yet been applied to this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Trends (excluding biological activity)

No Quantitative Structure-Activity Relationship (QSAR) models focused on the chemical reactivity of this compound or its analogs were found. QSAR studies in this context would involve compiling a dataset of related compounds with known reactivity data. Molecular descriptors (e.g., electronic, steric, and topological properties) would then be calculated and correlated with the observed reactivity to build a predictive model. Such a model could estimate the reactivity of new, untested compounds but has not been developed for this chemical class.

Applications of 4 Methyl 3 Methylsulfonyl Phenyl Methanamine in Advanced Chemical Synthesis and Functional Materials

Role as a Key Synthetic Building Block for Complex Organic Molecules

The presence of a reactive aminomethyl group, combined with the electronic effects of the methyl and methylsulfonyl substituents on the aromatic ring, makes (4-Methyl-3-(methylsulfonyl)phenyl)methanamine a valuable precursor in multi-step synthetic sequences.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Benzylamines are widely recognized as precursors for the synthesis of a diverse array of nitrogen-containing heterocycles, which form the core of many biologically active compounds. The amine functionality of this compound can readily participate in cyclization reactions to form various heterocyclic rings. For instance, benzylamines can be utilized in reactions leading to the formation of isoquinolines and other related heterocyclic frameworks. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aromatic ring and the benzylic position, potentially directing the regioselectivity of cyclization reactions.

While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented in publicly available literature, the general reactivity of substituted benzylamines provides a strong basis for its potential applications in this area. For example, the synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives bearing electron-withdrawing groups has been reported, highlighting a potential synthetic route where analogs of the title compound could be employed.

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds (focus on chemical intermediates, not drugs themselves)

The structural motifs present in this compound are of significant interest in medicinal chemistry. The methylsulfonyl group is a common feature in many pharmaceutical compounds, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the biological activity of a molecule, is also a well-established concept in drug discovery.

This compound serves as a valuable intermediate for introducing the 4-methyl-3-(methylsulfonyl)phenyl moiety into larger, more complex molecules that are being investigated as potential therapeutic agents. Its primary amine allows for a variety of chemical transformations, including amidation, alkylation, and reductive amination, to build more elaborate molecular scaffolds. For instance, it can be envisioned as a key building block in the synthesis of inhibitors for various enzymes, where the substituted phenyl ring can occupy a specific binding pocket.

A search of chemical supplier databases confirms the commercial availability of this compound, often as its hydrochloride salt, indicating its utility as a building block in synthetic and medicinal chemistry research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1186518-69-3 |

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 g/mol |

Utilization in Total Synthesis of Natural Products or Analogs

While no specific instances of the use of this compound in the total synthesis of natural products have been prominently reported, the general class of substituted benzylamines plays a crucial role in this field. The strategic placement of substituents on the aromatic ring can be critical for achieving the desired stereochemistry and functionality in complex natural product targets. The electron-withdrawing sulfonyl group can influence the reactivity of adjacent functional groups, a feature that can be exploited in sophisticated synthetic strategies. The development of synthetic routes to complex alkaloids and other nitrogen-containing natural products often relies on the availability of precisely substituted building blocks like this benzylamine (B48309) derivative.

Applications in Ligand Design and Coordination Chemistry

The nitrogen atom of the primary amine in this compound can act as a coordination site for metal ions, making it a candidate for the development of novel ligands for catalysis and materials science.

Development of Chiral and Achiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern organic synthesis. Benzylamine derivatives are frequently used as scaffolds for the synthesis of chiral ligands. The amine group can be readily modified to introduce chiral auxiliaries or to be incorporated into larger chiral frameworks. While specific chiral ligands derived from this compound are not yet widely reported, the potential for its use in this area is significant. The electronic properties imparted by the methylsulfonyl group could influence the coordination environment of a metal center, thereby affecting the selectivity and activity of the resulting catalyst.

For example, N-sulfonyl imines, which can be derived from benzylamines, are known to be effective in copper-catalyzed enantioselective reactions for the synthesis of chiral benzylamines. This highlights the potential of the sulfonyl-containing benzylamine scaffold in asymmetric synthesis.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have garnered immense interest due to their tunable porosity and potential applications in gas storage, separation, and catalysis.

The amine functionality of this compound provides a coordination site that can be utilized in the construction of MOFs and coordination polymers. While the primary amine itself can coordinate to metal centers, it can also be further functionalized to introduce other coordinating groups, such as carboxylates or pyridyls, which are commonly used in MOF synthesis. The methyl and methylsulfonyl groups would then serve as functional decorations within the pores of the resulting framework, potentially influencing its properties. The incorporation of sulfonyl groups into the organic linkers of MOFs is an area of active research, as these groups can enhance the stability and functionality of the resulting materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2-aminobenzylamine |

| isoquinolines |

Potential in Polymer Science and Materials Chemistry

The molecular architecture of this compound, specifically its primary amine functionality, makes it a promising candidate for incorporation into various polymer systems. Its aromatic nature, along with the polar methylsulfonyl group, could impart desirable thermal and mechanical properties to the resulting polymers.

Monomer or Cross-Linking Agent in Polymer Synthesis (e.g., polyamides, polyureas)

This compound can theoretically serve as a monomer in the synthesis of condensation polymers such as polyamides and polyureas. The primary amine of the methanamine group is nucleophilic and can react with electrophilic functional groups of other monomers.

In the synthesis of polyamides , this compound could react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. researchgate.netnih.govyoutube.com The resulting polyamides would feature the (4-methyl-3-(methylsulfonyl)phenyl) moiety as a repeating unit. The presence of the bulky and polar methylsulfonyl group could disrupt chain packing, potentially leading to enhanced solubility and altered mechanical properties compared to unsubstituted aromatic polyamides. researchgate.net

For the synthesis of polyureas , this compound would be reacted with diisocyanates. sphinxsai.com The reaction between an amine and an isocyanate is typically rapid and efficient, forming a urea (B33335) linkage. sphinxsai.com Polymers derived from this monomer could exhibit high thermal stability and unique intermolecular interactions due to the hydrogen bonding capabilities of the urea and sulfonyl groups.

While the monofunctional nature of the amine in this compound would lead to chain termination in linear polymers, its difunctional derivatives or its use with multifunctional co-monomers could lead to the formation of cross-linked networks. As a cross-linking agent , it could be used to connect polymer chains, thereby increasing the rigidity, thermal stability, and solvent resistance of the material. For instance, reaction with a diepoxide could lead to a cross-linked epoxy resin.

| Polymer Type | Potential Co-Monomer | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Terephthaloyl chloride | Amide | Enhanced solubility, thermal stability |

| Polyamide | Adipoyl chloride | Amide | Increased flexibility compared to fully aromatic polyamides |

| Polyurea | Methylene diphenyl diisocyanate (MDI) | Urea | High strength, potential for strong intermolecular hydrogen bonding |

| Polyurea | Hexamethylene diisocyanate (HDI) | Urea | More flexible than aromatic polyureas |

| Cross-linked Epoxy Resin | Bisphenol A diglycidyl ether (BADGE) | β-hydroxyamine | Increased glass transition temperature and chemical resistance |

Surface Functionalization of Nanomaterials

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications, such as in composites, sensors, and biomedical devices. mdpi.comnih.govebrary.net The primary amine group of this compound provides a reactive handle for its covalent attachment to the surface of various nanomaterials.

For instance, it can be grafted onto the surface of oxide-based nanomaterials like silica (B1680970) (SiO₂) or titania (TiO₂) nanoparticles, which possess surface hydroxyl groups. These hydroxyl groups can be activated or converted to other functional groups that readily react with amines. Amine-functionalized nanomaterials have been shown to be useful in a variety of applications, including as platforms for drug delivery and in catalysis. nih.gov

Furthermore, this compound could be used to modify the surface of carbon-based nanomaterials such as graphene oxide or carbon nanotubes. The amine group can react with epoxy or carboxylic acid groups present on the surface of these materials. researchgate.net The introduction of the (4-methyl-3-(methylsulfonyl)phenyl) moiety could alter the dispersibility of the nanomaterials in different solvents and polymer matrices, as well as introduce new functionalities.

Utility in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. fiveable.me Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity or on the surface of a "host" molecule. wikipedia.org The specific structural features of this compound make it an interesting candidate for study in such systems.

Potential host molecules could include cyclodextrins, calixarenes, and cucurbiturils. nih.gov The aromatic ring of this compound could be included within the hydrophobic cavity of a cyclodextrin, with the polar methylsulfonyl and aminomethyl groups interacting with the hydrophilic rim of the host or with the surrounding solvent.

Analytical Reagent Applications (e.g., Derivatizing Agent for Detection or Separation)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance the detectability and separation of analytes. nih.gov this compound, as a primary amine, is susceptible to reaction with a wide range of derivatizing agents. thermofisher.comresearchgate.net

Derivatization can be used to introduce a chromophore or fluorophore into a molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors. libretexts.org The primary amine of the target compound can react with reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (B127526) (OPA) to form highly fluorescent derivatives. nih.govthermofisher.comlibretexts.org This would enable its quantification at very low concentrations.

Furthermore, derivatization can be used to improve the chromatographic properties of an analyte, such as its volatility for GC analysis or its retention behavior in HPLC. nih.gov For chiral separations, the amine can be reacted with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral stationary phase. acs.org

| Derivatizing Agent | Reaction with Primary Amine | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Dansyl chloride | Forms a stable sulfonamide | Introduces a fluorescent tag | HPLC with fluorescence detection |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Forms a carbamate | Introduces a highly fluorescent tag | HPLC with fluorescence detection |

| o-Phthalaldehyde (OPA) with a thiol | Forms a fluorescent isoindole derivative | Rapid derivatization for fluorescence detection | HPLC with fluorescence detection |

| Propyl chloroformate | Forms a carbamate | Increases volatility for GC analysis | Gas Chromatography (GC) |

| Mosher's acid chloride (MTPA-Cl) | Forms a diastereomeric amide | Chiral separation | HPLC or GC |

Future Research Trajectories and Scholarly Outlook on 4 Methyl 3 Methylsulfonyl Phenyl Methanamine

Identification of Novel and Efficient Synthetic Routes

The development of scalable, cost-effective, and environmentally benign synthetic methods is paramount for enabling the broader study and application of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine. Future research could focus on optimizing existing methodologies and exploring novel synthetic strategies. Key areas for investigation include the development of catalytic processes that minimize waste and improve atom economy.

Table 1: Comparative Analysis of Potential Synthetic Routes

| Route | Key Precursor | Primary Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| A: Nitrile Reduction | 4-Methyl-3-(methylsulfonyl)benzonitrile (B13128297) | Reduction of nitrile to amine (e.g., using LiAlH₄ or H₂/catalyst) | High-yielding final step; well-established chemistry. | Multi-step synthesis of the benzonitrile (B105546) precursor required. |

| B: Reductive Amination | 4-Methyl-3-(methylsulfonyl)benzaldehyde | Reaction with ammonia (B1221849) and a reducing agent | Direct conversion of aldehyde to amine. | Potential for side reactions; precursor aldehyde synthesis needed. |

| C: Thioether Oxidation | 4-Methyl-3-(methylthio)benzylamine | Oxidation of sulfide (B99878) to sulfone (e.g., with H₂O₂ or m-CPBA) | Can be a high-yielding oxidation. | Availability and synthesis of the thioether precursor. |

Discovery of Unexplored Reactivity and Transformation Pathways

The unique arrangement of the activating aminomethyl group and the deactivating methylsulfonyl group on the aromatic ring suggests a rich and complex reactivity profile for this compound. The primary amine serves as a versatile nucleophile and a site for a variety of chemical transformations.

Future studies could systematically explore reactions at the benzylic amine, such as N-acylation to form amides, N-alkylation to produce secondary and tertiary amines, and condensation reactions with aldehydes and ketones to yield Schiff bases. These derivatives could serve as intermediates for more complex molecular architectures. Furthermore, the reactivity of the aromatic ring itself is of significant interest. The methylsulfonyl group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution, while the methyl group is a weak ortho-, para-director. Investigating the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions could reveal the dominant directing effects and provide access to a range of novel substituted analogues.

Table 2: Potential Chemical Transformations

| Reacting Group | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Primary Amine (-CH₂NH₂) | N-Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Primary Amine (-CH₂NH₂) | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary Amines |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

Integration into Emerging Fields of Chemical Science and Technology

The structural motifs within this compound suggest its potential utility across several cutting-edge areas of chemical science. Its application as a building block or scaffold could lead to the development of novel functional materials and bioactive agents.

In medicinal chemistry, aryl sulfone and sulfonamide moieties are present in numerous therapeutic agents, including antibacterial drugs and cyclooxygenase (COX) inhibitors. The title compound could serve as a key intermediate for synthesizing libraries of new compounds for biological screening. In materials science, the primary amine functionality allows for its incorporation into polymers, such as polyamides or polyimines. The presence of the polar sulfonyl group could impart desirable properties to these materials, including enhanced thermal stability, specific solubility characteristics, or unique dielectric properties. The molecule could also be explored as a ligand in coordination chemistry, where the amine group can bind to metal centers to form catalysts for various organic transformations.

Table 3: Potential Applications in Emerging Fields

| Field | Relevant Structural Feature | Potential Application |

|---|---|---|

| Medicinal Chemistry | Aryl methylsulfonyl group | Scaffold for synthesizing analogues of COX-2 inhibitors or other bioactive molecules. |

| Polymer Science | Primary amine (-CH₂NH₂) | Monomer for the synthesis of high-performance polyamides or polyimines. |

| Coordination Chemistry | Primary amine (-CH₂NH₂) | Precursor for ligands used in homogeneous catalysis. |

| Agrochemicals | Substituted aromatic core | Building block for novel herbicides or pesticides. |

Advanced Computational and Data-Driven Predictions for Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding and accelerating experimental research. These in silico methods can provide valuable insights into the molecule's electronic structure, conformational preferences, and potential reaction mechanisms at a fraction of the cost and time of laboratory work.

Density Functional Theory (DFT) calculations can be employed to determine key electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and atomic charges. This information can help rationalize the molecule's reactivity in various chemical reactions. Molecular Dynamics (MD) simulations could predict its behavior in different solvent environments or its potential binding modes with biological macromolecules like enzymes. Furthermore, as experimental data becomes available for derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches could be developed to predict the biological activity or physical properties of new analogues, facilitating data-driven molecular design.

Table 4: Application of Computational Methods

| Computational Method | Predicted Property/Behavior | Scientific Significance |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energy profiles. | Predicts sites of reactivity and thermodynamic feasibility of reactions. |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding affinity to targets. | Elucidates dynamic behavior and intermolecular interactions. |

| COSMO-RS | Solubility, activity coefficients. | Aids in solvent selection for reactions, crystallization, and formulation. |

| QSAR/Machine Learning | Biological activity, physicochemical properties for new derivatives. | Accelerates the discovery of lead compounds with desired characteristics. |

Broader Scientific Impact and Innovation Potential

The systematic investigation of this compound holds the potential for significant scientific impact. As a versatile and currently underexplored chemical entity, it serves as a platform for innovation in both fundamental and applied chemistry. The development of efficient synthetic routes would make this compound and its derivatives more accessible to the broader scientific community, stimulating research into their properties and applications.

Discoveries related to its reactivity could lead to the development of novel synthetic methodologies and the construction of complex molecular frameworks that were previously difficult to access. Ultimately, the integration of this compound into fields such as drug discovery and materials science could result in tangible technological advancements. The knowledge generated from a comprehensive study of this molecule would contribute to the fundamental understanding of structure-property relationships in organic chemistry, providing a foundation for the rational design of next-generation functional molecules.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 2.45 (s, 3H, CH3), δ 3.10 (s, 3H, SO2CH3), δ 4.20 (s, 2H, CH2NH2) .

- HPLC : Retention time comparison against a certified reference standard; use a mobile phase of acetonitrile/0.1% TFA (70:30) .

- Mass Spectrometry : ESI-MS should confirm [M+H]+ at m/z 214.1 .

How does the methylsulfonyl group influence pharmacokinetic properties compared to analogs?

Advanced Research Question

The methylsulfonyl group:

- Enhances Solubility : Polar sulfonyl group improves aqueous solubility (logP ~1.2 vs. ~2.5 for methyl analogs) .

- Metabolic Stability : Reduces CYP450-mediated oxidation due to electron-withdrawing effects, extending half-life in vitro (t1/2 = 4.2 h vs. 1.8 h for des-sulfonyl analogs) .

- Target Affinity : Increases binding to sulfhydryl-containing enzymes (e.g., Cathepsin S) via covalent or polar interactions .

What experimental design considerations are essential for studying stereochemical effects on biological activity?

Advanced Research Question

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution to isolate enantiomers .

- Activity Comparison : Test R- and S-enantiomers in parallel assays (e.g., enzyme inhibition). For example, R-enantiomers may show 10-fold higher affinity due to steric complementarity with hydrophobic pockets .

- Crystallography : Resolve co-crystal structures to map enantiomer-protein interactions (e.g., hydrogen-bonding networks vs. van der Waals contacts) .

How can X-ray crystallography data inform derivative design for enhanced target affinity?

Advanced Research Question

- Active Site Mapping : Use structures like PDB 5QCG to identify key residues (e.g., Gly138, Leu139) interacting with the methylsulfonyl group .

- Derivative Optimization : Introduce substituents (e.g., fluoro or methyl groups) at the 4-position to exploit hydrophobic pockets. For example, 4-CF3 analogs show 2× higher inhibition than methyl in Cathepsin S assays .

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy to prioritize synthetic targets .

Comparative Structural-Activity Table

| Compound Name | Substituents | Biological Activity (IC50, nM) | Key Interactions |

|---|---|---|---|

| This compound | 3-SO2CH3, 4-CH3 | 120 (Cathepsin S) | H-bond (Gly138), hydrophobic |

| (3-Trifluoromethylphenyl)methanamine | 3-CF3 | 450 | Hydrophobic only |

| (4-Chloro-3-methylphenyl)methanamine | 3-CH3, 4-Cl | 890 | Weak polar interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.